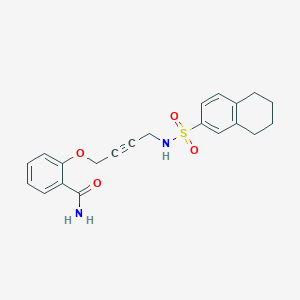
2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydronaphthalene sulfonamide moiety via a butynyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: This can be synthesized by sulfonation of 5,6,7,8-tetrahydronaphthalene followed by amination.
Formation of But-2-yn-1-yl Ether: The sulfonamide is then reacted with but-2-yn-1-ol under suitable conditions to form the but-2-yn-1-yl ether.
Coupling with Benzamide: Finally, the but-2-yn-1-yl ether is coupled with benzamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the tetrahydronaphthalene moiety can yield naphthoquinone derivatives.
Reduction: Reduction of the sulfonamide group can produce the corresponding amine.
Substitution: Substitution reactions on the benzamide core can introduce various functional groups, depending on the reagent used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides and benzamides.
Industrial Applications: The compound can be utilized in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: Shares the sulfonamide moiety but lacks the but-2-yn-1-yl ether and benzamide components.
Benzamide: Shares the benzamide core but lacks the tetrahydronaphthalene sulfonamide and but-2-yn-1-yl ether linkages.
But-2-yn-1-yl Ether Derivatives: Compounds with similar but-2-yn-1-yl ether linkages but different core structures.
Uniqueness
The uniqueness of 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide lies in its combination of a benzamide core, a tetrahydronaphthalene sulfonamide moiety, and a but-2-yn-1-yl ether linkage. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.
Propriétés
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c22-21(24)19-9-3-4-10-20(19)27-14-6-5-13-23-28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h3-4,9-12,15,23H,1-2,7-8,13-14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWSVVRSREMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














